molecular formula C19H19NO B14206693 2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol CAS No. 765943-94-0

2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol

Cat. No.: B14206693
CAS No.: 765943-94-0
M. Wt: 277.4 g/mol
InChI Key: JPBNMXNMZXKOQH-CQSZACIVSA-N
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Description

2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol is an organic compound that features a naphthalene ring, an ethylamine group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol typically involves the reaction of ®-1-(naphthalen-1-yl)ethan-1-amine with a phenolic compound under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions typically require controlled temperatures and may involve solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the amino group .

Scientific Research Applications

2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol is unique due to its combination of a naphthalene ring, an ethylamine group, and a phenol group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

CAS No.

765943-94-0

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

2-[[[(1R)-1-naphthalen-1-ylethyl]amino]methyl]phenol

InChI

InChI=1S/C19H19NO/c1-14(20-13-16-8-3-5-12-19(16)21)17-11-6-9-15-7-2-4-10-18(15)17/h2-12,14,20-21H,13H2,1H3/t14-/m1/s1

InChI Key

JPBNMXNMZXKOQH-CQSZACIVSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3O

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3O

Origin of Product

United States

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